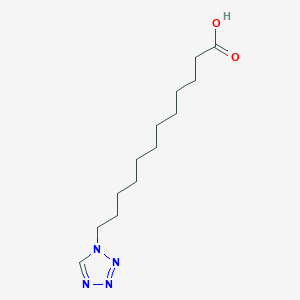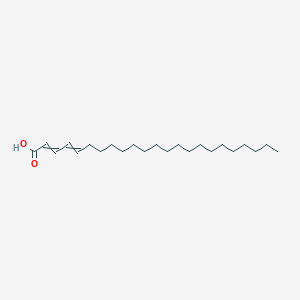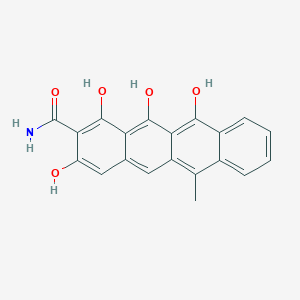
1,3,11,12-Tetrahydroxy-6-methyltetracene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,11,12-Tetrahydroxy-6-methyltetracene-2-carboxamide is an organic compound with the molecular formula C20H15NO6. It is a member of the tetracene family, characterized by its four-ring structure and multiple hydroxyl groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,11,12-tetrahydroxy-6-methyltetracene-2-carboxamide typically involves multi-step organic reactionsThe reaction conditions often require specific catalysts and controlled temperatures to ensure the correct placement of hydroxyl groups .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to maintain consistent reaction conditions. The process may also include purification steps such as recrystallization or chromatography to achieve high purity levels .
Analyse Chemischer Reaktionen
Types of Reactions
1,3,11,12-Tetrahydroxy-6-methyltetracene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like acyl chlorides or alkyl halides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted tetracene derivatives.
Wissenschaftliche Forschungsanwendungen
1,3,11,12-Tetrahydroxy-6-methyltetracene-2-carboxamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Wirkmechanismus
The mechanism of action of 1,3,11,12-tetrahydroxy-6-methyltetracene-2-carboxamide involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with biological molecules, potentially affecting their function. The compound may also interact with enzymes and receptors, influencing various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3,10,11,12-Pentahydroxy-6-methyltetracene-2-carboxamide: Similar structure but with an additional hydroxyl group.
4-Hydroxy-6-methylpretetramide: Contains additional hydroxyl groups and is part of the pretetramide class.
Uniqueness
1,3,11,12-Tetrahydroxy-6-methyltetracene-2-carboxamide is unique due to its specific arrangement of hydroxyl groups and the presence of a carboxamide group.
Eigenschaften
CAS-Nummer |
115706-70-2 |
|---|---|
Molekularformel |
C20H15NO5 |
Molekulargewicht |
349.3 g/mol |
IUPAC-Name |
1,3,11,12-tetrahydroxy-6-methyltetracene-2-carboxamide |
InChI |
InChI=1S/C20H15NO5/c1-8-10-4-2-3-5-11(10)17(23)15-12(8)6-9-7-13(22)16(20(21)26)19(25)14(9)18(15)24/h2-7,22-25H,1H3,(H2,21,26) |
InChI-Schlüssel |
SVBXHYZJRRFMJP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2C=C3C=C(C(=C(C3=C(C2=C(C4=CC=CC=C14)O)O)O)C(=O)N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



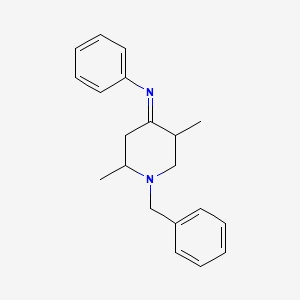
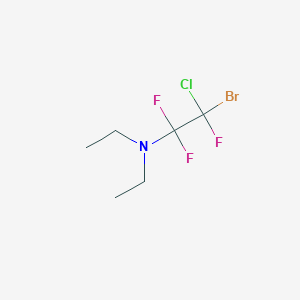
![6-[(4-Aminobutyl)(propyl)amino]-2,3-dihydrophthalazine-1,4-dione](/img/structure/B14296025.png)
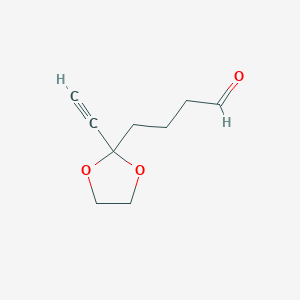
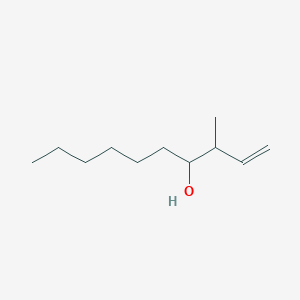
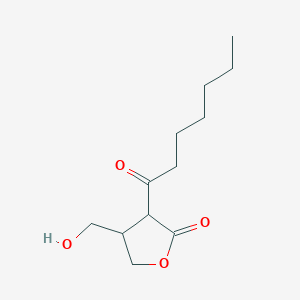
![2,3,3,3-Tetrafluoro-2-{1,1,2,2,3,3-hexafluoro-3-[(trifluoroethenyl)oxy]propoxy}propanenitrile](/img/structure/B14296046.png)

![1-(Hexadecyloxy)-3-{[2-(2-hydroxyethoxy)ethyl]amino}propan-2-ol](/img/structure/B14296053.png)
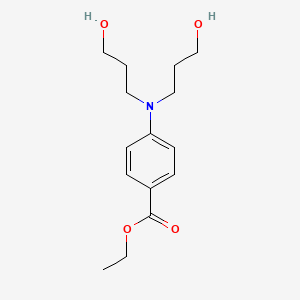
![{2,5-Bis[(propan-2-yl)oxy]-2,5-dihydrofuran-2-yl}methanol](/img/structure/B14296080.png)
